

5-Bromoisophthalaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Bromoisophthalaldehyde*

Cat. No.: *B057381*

[Get Quote](#)

This guide provides an in-depth technical overview of **5-Bromoisophthalaldehyde**, a versatile aromatic aldehyde that serves as a critical building block in various fields of chemical synthesis. From its fundamental properties to its applications in the synthesis of complex molecules, this document offers a detailed exploration for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Synonyms

5-Bromoisophthalaldehyde is systematically known as 5-bromobenzene-1,3-dicarbaldehyde. [1] Its identity is well-established in chemical literature and commercial catalogs under several synonyms, which are crucial for comprehensive literature searches and procurement.

A comprehensive list of synonyms and identifiers is provided in the table below:

Identifier Type	Value
IUPAC Name	5-bromobenzene-1,3-dicarbaldehyde
Synonyms	5-Bromo-1,3-benzenedicarboxaldehyde, 5-Bromo-1,3-benzenedialdehyde, 1-Bromo-3,5-benzenedicarboxaldehyde, 1,3-Bisformyl-5-bromobenzene, 5-bromoisophthaldehyde
CAS Number	120173-41-3 [1] [2] [3]
Molecular Formula	C ₈ H ₅ BrO ₂ [3]
Molecular Weight	213.03 g/mol [3]

Physicochemical Properties

5-Bromoisophthalaldehyde is typically a white to pale-yellow or brown solid, often in crystalline or powder form.[\[1\]](#)[\[2\]](#) Its physical and chemical characteristics are pivotal for its handling, storage, and application in synthesis.

Property	Value	Notes
Physical State	Solid (powder to crystal) [1]	
Appearance	White to Brown [1]	Color may vary depending on purity.
Melting Point	120.0 to 130.0 °C [1]	
Boiling Point	307.1 °C at 760 mmHg [3]	
Purity	Typically >97-98% (GC)	Commercially available in high purity grades.
Storage	Store in a cool, dark place, under inert gas (e.g., Argon or Nitrogen) at 2-8°C. [2] [3]	Air-sensitive compound.

Synthesis and Mechanistic Considerations

The synthesis of **5-Bromoisophthalaldehyde** is a key process for its availability in research and industry. A common and effective method involves the oxidation of the corresponding diol, 5-bromo-1,3-dihydroxymethylbenzene.

Experimental Protocol: Oxidation of 5-bromo-1,3-dihydroxymethylbenzene

This protocol describes a standard laboratory procedure for the synthesis of **5-Bromoisophthalaldehyde**.

Diagram of the Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromoisophthalaldehyde**.

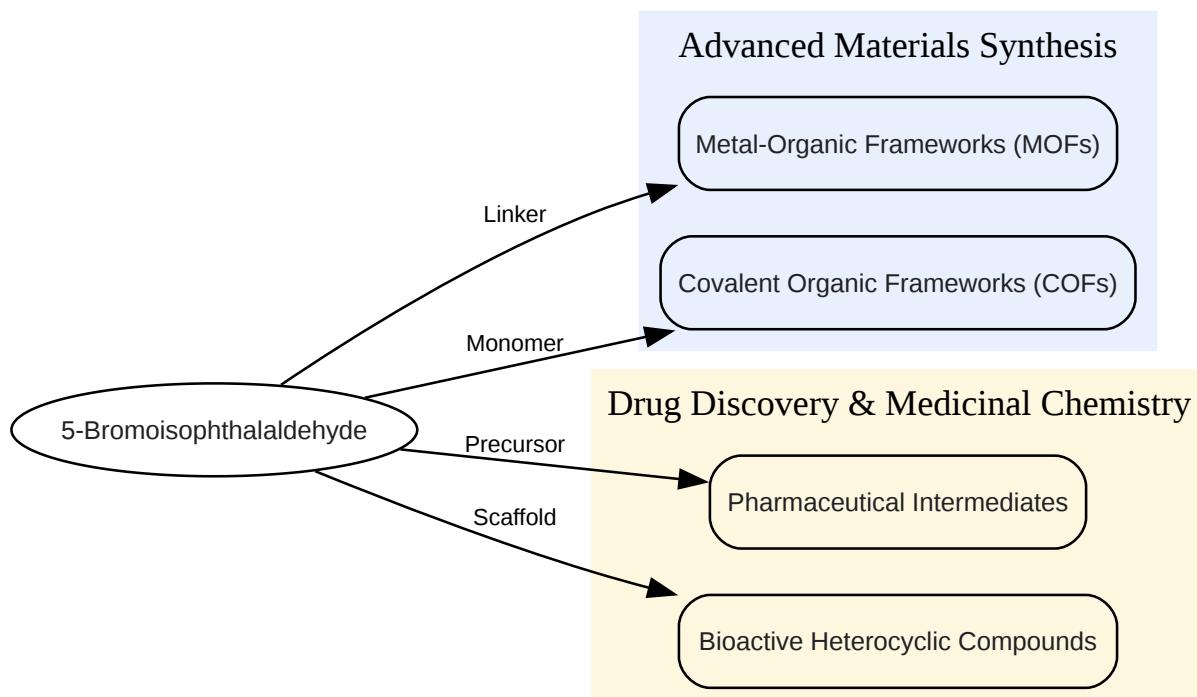
Step-by-Step Methodology:

- Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-1,3-phenylenedimethanol (3.60 g, 16.6 mmol) in tetrahydrofuran (250 mL).
- Addition of Oxidant: To this solution, add manganese(IV) dioxide (35.5 g, 408 mmol). The large excess of MnO_2 ensures the complete oxidation of the diol to the dialdehyde.
- Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours with stirring.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide precipitate.
- Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
- Product: The resulting solid is **5-Bromoisophthalaldehyde**. A typical yield for this process is around 46% (1.61 g).^[4]

Causality Behind Experimental Choices:

- Choice of Oxidant: Manganese(IV) dioxide is a mild and selective oxidizing agent for converting benzylic alcohols to aldehydes, minimizing over-oxidation to carboxylic acids.
- Solvent Selection: Tetrahydrofuran (THF) is a good solvent for the starting diol and is relatively inert under the reaction conditions.
- Diatomaceous Earth Filtration: This is a crucial step to efficiently remove the fine precipitate of manganese salts, ensuring a cleaner crude product.

Applications in Synthesis


The bifunctional nature of **5-Bromoisophthalaldehyde**, possessing two reactive aldehyde groups and a bromine atom, makes it a highly valuable precursor in various synthetic

endeavors.

Building Block for Advanced Materials

5-Bromoisophthalaldehyde is a key monomer in the synthesis of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).^[5] The aldehyde functionalities can undergo condensation reactions with amines to form imine linkages, which are common in the structure of COFs. The bromine atom can be used for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the material.

Logical Relationship Diagram:

[Click to download full resolution via product page](#)

Caption: Applications of **5-Bromoisophthalaldehyde**.

Precursor in Drug Discovery and Medicinal Chemistry

Aromatic aldehydes are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[6][7][8] The presence of the bromine atom on the isophthalaldehyde scaffold provides a handle for further chemical transformations, such as cross-coupling reactions, to build molecular complexity.

While direct synthesis of major drugs from **5-Bromoisophthalaldehyde** is not widely documented, its structural motif is of interest. For instance, the related compound, 5-bromophthalide, is a key intermediate in the synthesis of the antidepressant citalopram. This highlights the potential of brominated aromatic scaffolds in the development of new therapeutic agents. Researchers can leverage the reactivity of the aldehyde and bromo groups to synthesize novel libraries of compounds for screening against various biological targets. For example, the isomeric 2-Bromoisophthalaldehyde has been used in the preparation of paclitaxel-mimicking alkaloids with anticancer activity.[9]

Characterization Techniques

Ensuring the purity and confirming the structure of **5-Bromoisophthalaldehyde** is paramount for its successful application. Standard analytical techniques are employed for its characterization.

Technique	Expected Observations
¹ H NMR	The proton NMR spectrum is expected to show signals in the aromatic region for the phenyl protons and a distinct signal for the aldehyde protons.
¹³ C NMR	The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the aldehyde groups and the carbons of the aromatic ring.
Gas Chromatography (GC)	Used to determine the purity of the compound.
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the C=O stretching of the aldehyde group is expected.
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **5-Bromoisophthalaldehyde**.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[1] It can be harmful if swallowed, in contact with skin, or if inhaled.
- Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). Wash skin thoroughly after handling (P264). If on skin, wash with plenty of water (P302 + P352). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).^[1]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. As it is air-sensitive, storage under an inert atmosphere is recommended.

Conclusion

5-Bromoisophthalaldehyde is a valuable and versatile building block in modern organic synthesis. Its unique combination of two aldehyde functional groups and a bromine atom on an aromatic ring provides multiple avenues for the construction of complex molecular architectures. Its established use in the synthesis of advanced materials like MOFs and COFs, coupled with its potential in medicinal chemistry for the development of novel bioactive compounds, ensures its continued importance in both academic research and industrial applications. This guide provides the foundational knowledge for scientists and researchers to effectively and safely utilize this important chemical intermediate.

References

- MDPI. Bioactive Heterocyclic Analog Compounds: Modern Uses. [\[Link\]](#)
- MDPI.
- PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Bromoisophthalaldehyde | 120173-41-3 | TCI (Shanghai) Development Co., Ltd. [\[tcichemicals.com\]](#)
- 2. 5-Bromoisophthalaldehyde | 120173-41-3 [\[sigmaaldrich.com\]](#)
- 3. 5-Bromoisophthalaldehyde | 120173-41-3 [\[sigmaaldrich.com\]](#)
- 4. 5-BROMOISOPHTHALALDEHYDE | 120173-41-3 [\[chemicalbook.com\]](#)
- 5. 120173-41-3|5-Bromoisophthalaldehyde|BLD Pharm [\[bldpharm.com\]](#)
- 6. iomcworld.com [\[iomcworld.com\]](#)

- 7. mdpi.com [mdpi.com]
- 8. Bioactive Heterocyclic Compounds as Potential Therapeutics in the Treatment of Gliomas: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. buildingblock.bocsci.com [buildingblock.bocsci.com]
- To cite this document: BenchChem. [5-Bromoisonophthalaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057381#synonyms-for-5-bromoisonophthalaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com